molecular formula C9H5Cl2NS B6185698 4,5-dichloro-3-phenyl-1,2-thiazole CAS No. 1239257-86-3

4,5-dichloro-3-phenyl-1,2-thiazole

Cat. No.: B6185698
CAS No.: 1239257-86-3
M. Wt: 230.1
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Description

4,5-Dichloro-3-phenyl-1,2-thiazole is a heterocyclic aromatic organic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two chlorine atoms and a phenyl group attached to the thiazole ring. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-3-phenyl-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with 1,2-dichloroethane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-phenyl-1,2-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the compound can yield thiazolidines or other reduced derivatives.

Scientific Research Applications

4,5-Dichloro-3-phenyl-1,2-thiazole has found applications in various scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Derivatives of this compound are being investigated for their therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,5-dichloro-3-phenyl-1,2-thiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

4,5-Dichloro-3-phenyl-1,2-thiazole is similar to other thiazole derivatives, such as 2,4-dichloro-1,3-thiazole and 2,5-dichloro-1,3-thiazole. These compounds share the thiazole ring structure but differ in the position and number of chlorine atoms and other substituents. The unique combination of chlorine atoms and the phenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Continued research into its properties and applications will likely yield further insights and innovations in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

1239257-86-3

Molecular Formula

C9H5Cl2NS

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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